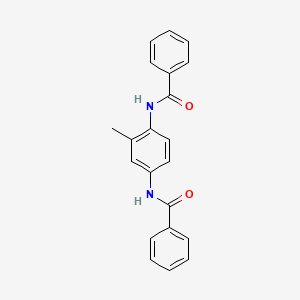
1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropoxybenzoyl)-4-(2-methoxyphenyl)piperazine, commonly known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of IPP is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters in the brain. IPP has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to regulate mood, emotions, and behavior.
Biochemical and Physiological Effects:
Studies have shown that IPP exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. IPP has also been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, the compound has been found to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IPP is its broad-spectrum biological activity. The compound has been found to exhibit a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of IPP is its relatively low water solubility, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on IPP. One area of interest is the development of IPP analogs with improved biological activity and water solubility. Another area of interest is the investigation of the potential therapeutic applications of IPP in the treatment of various diseases, including cancer, depression, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of IPP and its effects on neurotransmitter systems in the brain.
In conclusion, IPP is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits a wide range of biological activities and has been found to be a potent inhibitor of monoamine oxidase. Further research is needed to fully understand the mechanism of action of IPP and its potential therapeutic applications.
Synthesemethoden
The synthesis of IPP involves the reaction of 1-(4-isopropoxybenzoyl)piperazine with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
IPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antidepressant properties. The compound has also been found to be a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters.
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(2)26-18-10-8-17(9-11-18)21(24)23-14-12-22(13-15-23)19-6-4-5-7-20(19)25-3/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMOUYVARQAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(propan-2-yloxy)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-D-leucyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5689440.png)
![4-(2-chloro-6-fluorobenzyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689452.png)

![1,3-dimethyl-5-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5689457.png)
![(4R)-N-ethyl-4-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1-[(5-methyl-2-thienyl)methyl]-L-prolinamide](/img/structure/B5689483.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)
![methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]glycinate](/img/structure/B5689510.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)

